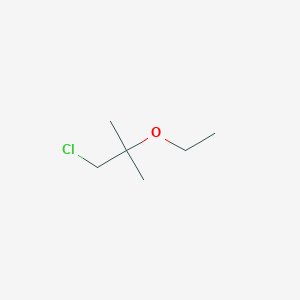![molecular formula C14H14N4O2S B2943307 N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 1281064-89-8](/img/structure/B2943307.png)
N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity and Supramolecular Architecture
- Research has explored the antioxidant properties of various pyrazole-acetamide derivatives, including compounds structurally related to N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide. These compounds, and their coordination complexes, exhibit significant antioxidant activity, highlighting their potential in scientific research focused on oxidative stress and related pathologies (Chkirate et al., 2019).
Antimicrobial Applications
- A study investigating the synthesis of new heterocyclic compounds, incorporating sulfamoyl moiety suitable for use as antimicrobial agents, highlights the relevance of compounds similar to this compound in developing potential antimicrobial treatments (Darwish et al., 2014).
Liver Microsome Metabolism Studies
- Research involving the metabolism of chloroacetamide herbicides in human and rat liver microsomes, where structurally similar compounds to this compound are investigated, provides insights into the metabolic pathways and enzymatic interactions of these compounds, which can be crucial in understanding their behavior in biological systems (Coleman et al., 2000).
Mucin Biosynthesis in the Stomach
- The effects of various anti-ulcer drugs, including compounds with similar structures to this compound, on mucin biosynthesis in the rat stomach, provide valuable insights for gastrointestinal research, particularly in understanding the protective actions of the gastric mucosal layer (Ichikawa et al., 1994).
Sugars Attachment to Proteins
- A study on cyanomethyl 1-thioglycosides, closely related to this compound, explores their use as reagents for attaching sugars to proteins. This research has significant implications for biochemical studies, especially in the area of protein modification and drug delivery systems (Lee et al., 1976).
Antiprotozoal Activity
- The synthesis and evaluation of compounds structurally related to this compound against protozoa highlight their potential as antiprotozoal agents, offering prospects for new treatments against parasites like Trichomonas vaginalis and Giardia intestinalis (Pérez‐Villanueva et al., 2013).
Computational and Pharmacological Evaluation
- A study focusing on computational and pharmacological evaluation of heterocyclic derivatives, including those similar to this compound, assesses their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, contributing to the understanding of these compounds in various therapeutic contexts (Faheem, 2018).
Mechanism of Action
Domino Reaction
A domino reaction of N-(cyanomethyl)-1,3-azolium quaternary salts has been developed, leading to chromenes annulated with an imidazo [5,1-c] [1,4]thiazine core . The synthesized compounds show high cytotoxic activity against human tumor cell lines .
Synthesis
An efficient method enables the synthesis of α-cyanomethyl-β-dicarbonyls in good yields from MeCN and simple 1,3-dicarbonyls . A radical mechanism is proposed .
Properties
IUPAC Name |
N-(cyanomethyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-20-12-4-2-3-11(9-12)18-8-7-17-14(18)21-10-13(19)16-6-5-15/h2-4,7-9H,6,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJYUDXYFXKJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

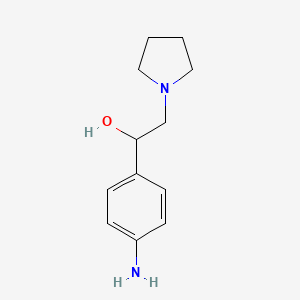
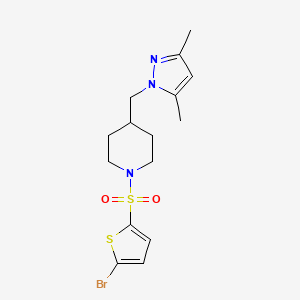
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2943230.png)
![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2943231.png)
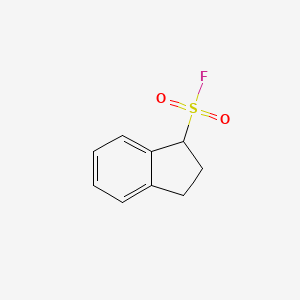
![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2943235.png)
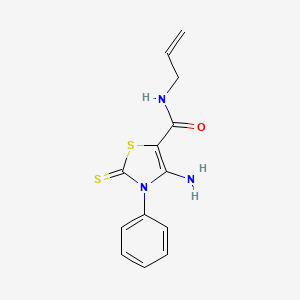
![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2943238.png)
![3,7,9-trimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2943240.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2943241.png)


